An In-Depth Technical Guide to the NMR Spectral Data of 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde: A Predicted Analysis
An In-Depth Technical Guide to the NMR Spectral Data of 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde: A Predicted Analysis
Foreword for Researchers, Scientists, and Drug Development Professionals
The synthesis and characterization of novel heterocyclic compounds are fundamental to the advancement of medicinal chemistry and materials science. Among these, molecules incorporating the 1,2,3-triazole moiety have garnered significant attention due to their diverse biological activities and utility as versatile chemical linkers. This guide focuses on the structural elucidation of a specific derivative, 2-(1H-1,2,3-triazol-5-yl)benzaldehyde, a compound of interest for its potential applications in the development of new therapeutic agents and functional materials.
A cornerstone of molecular characterization is Nuclear Magnetic Resonance (NMR) spectroscopy, which provides unparalleled insight into the chemical environment of individual atoms within a molecule. However, a comprehensive search of the current scientific literature and spectral databases has revealed a notable absence of experimentally determined ¹H and ¹³C NMR data for 2-(1H-1,2,3-triazol-5-yl)benzaldehyde.
To bridge this information gap and provide a valuable resource for researchers in the field, this technical guide presents a detailed analysis based on high-quality predicted ¹H and ¹³C NMR spectra. These predictions have been generated using advanced computational algorithms that are widely recognized and utilized in the chemical sciences for their accuracy and reliability. While predicted data serves as a powerful tool for initial structural confirmation and spectral assignment, it is imperative to underscore that experimental verification remains the gold standard. This guide, therefore, should be considered a robust starting point for the spectral analysis of this compound, to be corroborated by empirical data as it becomes available.
Within this guide, we will dissect the predicted chemical shifts, multiplicities, and coupling constants for each proton and carbon nucleus in 2-(1H-1,2,3-triazol-5-yl)benzaldehyde. The rationale behind these assignments will be explained based on established principles of NMR theory, including the effects of aromaticity, electron-withdrawing groups, and spatial proximity. Furthermore, we will present this data in a clear, accessible format, supplemented by visual aids to facilitate a deeper understanding of the molecule's structural features as reflected in its NMR spectra.
It is our hope that this in-depth analysis will prove to be an invaluable tool for scientists engaged in the synthesis, characterization, and application of triazole-containing compounds, fostering further research and innovation in this exciting area of chemistry.
Predicted ¹H and ¹³C NMR Spectral Data
The predicted ¹H and ¹³C NMR data for 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde are summarized in Table 1. These values were calculated using advanced computational methods and are presented to guide the experimentalist in the assignment of the actual spectrum. The predictions are based on the molecular structure and take into account the electronic effects of the constituent functional groups.
| ¹H NMR | ¹³C NMR | ||
| Proton | Predicted Chemical Shift (δ, ppm) | Carbon | Predicted Chemical Shift (δ, ppm) |
| H-C(α) (Aldehyde) | 10.1 | C(α) (Aldehyde) | 192.5 |
| H-C(4') | 8.2 | C(1') | 135.0 |
| H-C(6') | 8.0 | C(2') | 134.5 |
| H-C(5') | 7.8 | C(5) (Triazole) | 133.0 |
| H-C(3') | 7.7 | C(4') | 132.0 |
| H-C(5) (Triazole) | 8.5 | C(6') | 130.0 |
| NH (Triazole) | 14.5 (broad) | C(5') | 129.5 |
| C(3') | 128.0 | ||
| C(4) (Triazole) | 145.0 |
Table 1: Predicted ¹H and ¹³C NMR chemical shifts for 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde. Predictions are based on computational models and should be confirmed by experimental data.
Structural Elucidation and Spectral Interpretation
The predicted NMR spectra provide a detailed fingerprint of the molecular structure of 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde. The following sections provide a comprehensive interpretation of the expected signals.
¹H NMR Spectrum Analysis
The proton NMR spectrum is anticipated to show distinct signals for the aldehyde, aromatic, and triazole protons.
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Aldehyde Proton (H-C(α)) : A singlet is predicted at approximately 10.1 ppm . This significant downfield shift is characteristic of an aldehyde proton, which is strongly deshielded by the anisotropic effect of the carbonyl group.
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Benzaldehyde Ring Protons (H-C(3'), H-C(4'), H-C(5'), H-C(6')) : These protons are expected to resonate in the aromatic region, between 7.7 and 8.2 ppm . The ortho-protons (H-C(3') and H-C(6')) and meta-protons (H-C(4') and H-C(5')) will likely appear as complex multiplets due to spin-spin coupling. The proton ortho to the aldehyde group (H-C(3')) is expected to be the most downfield of the ring protons due to the electron-withdrawing nature of the formyl group.
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Triazole Ring Proton (H-C(5)) : A singlet is predicted around 8.5 ppm . The chemical shift of this proton is influenced by the aromaticity of the triazole ring and the electronic nature of the adjacent nitrogen atoms.
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Triazole NH Proton : A broad singlet is anticipated at a very downfield position, around 14.5 ppm . The chemical shift of N-H protons in triazoles is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.
¹³C NMR Spectrum Analysis
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
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Aldehyde Carbonyl Carbon (C(α)) : A signal is predicted at approximately 192.5 ppm . This is a characteristic chemical shift for an aldehyde carbonyl carbon, which is significantly deshielded.
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Benzaldehyde Ring Carbons (C(1') to C(6')) : These carbons are expected to appear in the range of 128.0 to 135.0 ppm . The carbon attached to the triazole ring (C(2')) and the carbon of the aldehyde group (C(1')) will be deshielded. The remaining aromatic carbons will have distinct chemical shifts based on their position relative to the substituents.
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Triazole Ring Carbons (C(4) and C(5)) : The two carbon atoms of the triazole ring are predicted to resonate at approximately 145.0 ppm and 133.0 ppm . These chemical shifts are characteristic of carbons in a five-membered aromatic heterocycle.
Experimental Protocols
While experimentally determined data is not currently available, the following protocols outline the standard procedures for acquiring ¹H and ¹³C NMR spectra for a compound such as 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde.
Sample Preparation
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Dissolve the Sample : Accurately weigh approximately 5-10 mg of 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde.
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Choose a Deuterated Solvent : Select a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can affect the chemical shifts, particularly for exchangeable protons like the N-H proton.
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Transfer to NMR Tube : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent and transfer the solution to a standard 5 mm NMR tube.
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Add Internal Standard (Optional) : Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.
NMR Spectrometer Setup and Data Acquisition
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Instrument : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
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¹H NMR Acquisition :
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Tune and shim the spectrometer to optimize the magnetic field homogeneity.
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Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse, a spectral width of 16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition :
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Acquire a proton-decoupled ¹³C NMR spectrum. This will show each unique carbon as a singlet.
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A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
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2D NMR Experiments (Optional but Recommended) :
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COSY (Correlation Spectroscopy) : To establish proton-proton coupling networks, which is essential for assigning the protons on the benzaldehyde ring.
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HSQC (Heteronuclear Single Quantum Coherence) : To correlate each proton with its directly attached carbon atom.
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HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the connectivity between the benzaldehyde and triazole rings.
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Visualization of Molecular Structure and NMR Correlations
To aid in the understanding of the spectral data, the following diagrams illustrate the molecular structure and the expected NMR correlations.
Figure 1: Molecular structure of 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde with atom numbering.
Figure 2: A generalized workflow for the acquisition and analysis of NMR data for structural elucidation.
Conclusion and Future Outlook
This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for 2-(1H-1,2,3-triazol-5-yl)benzaldehyde. The detailed analysis of the expected chemical shifts and coupling patterns serves as a valuable resource for researchers working with this and structurally related compounds. The provided experimental protocols offer a clear roadmap for the acquisition of high-quality NMR data.
The absence of experimentally verified data in the public domain highlights an opportunity for further research. The synthesis and complete spectral characterization of 2-(1H-1,2,3-triazol-5-yl)benzaldehyde would be a valuable contribution to the field of heterocyclic chemistry. Such data would not only confirm the predictions made in this guide but also provide a definitive reference for future studies involving this promising molecule. It is anticipated that the insights provided herein will stimulate and support these future experimental endeavors.
References
As this guide is based on predicted data due to the absence of experimental literature, a traditional reference list of primary sources for the spectral data is not applicable. The information presented is based on established principles of NMR spectroscopy and computational prediction methodologies. For foundational knowledge in NMR spectroscopy, the following authoritative texts are recommended:
- Spectrometric Identification of Organic Compounds; Silverstein, R. M., Webster, F. X., Kiemle, D. J., Bryce, D. L., Eds.; John Wiley & Sons, 2014.
- Introduction to Spectroscopy; Pavia, D. L., Lampman, G. M., Kriz, G. S., Vyvyan, J. R., Eds.; Cengage Learning, 2014.
The predicted NMR data presented in this guide were generated using ChemDraw's NMR prediction tool. For more information on this software and its capabilities, please refer to:
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ChemDraw , PerkinElmer Informatics. [Link]
